(3Z,5Z)-5-[(4-bromophenyl)methylidene]-3-(piperidin-1-ylmethylidene)pyrrolidine-2,4-dione
Description
(3Z,5Z)-5-[(4-bromophenyl)methylidene]-3-(piperidin-1-ylmethylidene)pyrrolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and a piperidinylmethylidene group attached to a pyrrolidine-2,4-dione core
Properties
IUPAC Name |
(3Z,5Z)-5-[(4-bromophenyl)methylidene]-3-(piperidin-1-ylmethylidene)pyrrolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c18-13-6-4-12(5-7-13)10-15-16(21)14(17(22)19-15)11-20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9H2,(H,19,22)/b14-11-,15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOWEDRBBXGORH-BOSGCFSHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C=C2C(=O)C(=CC3=CC=C(C=C3)Br)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)Br)/NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5Z)-5-[(4-bromophenyl)methylidene]-3-(piperidin-1-ylmethylidene)pyrrolidine-2,4-dione typically involves the condensation of 4-bromobenzaldehyde with piperidine and pyrrolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(3Z,5Z)-5-[(4-bromophenyl)methylidene]-3-(piperidin-1-ylmethylidene)pyrrolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield bromophenyl ketones, while reduction can produce piperidinyl alcohols or amines.
Scientific Research Applications
(3Z,5Z)-5-[(4-bromophenyl)methylidene]-3-(piperidin-1-ylmethylidene)pyrrolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z,5Z)-5-[(4-bromophenyl)methylidene]-3-(piperidin-1-ylmethylidene)pyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The piperidinylmethylidene group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Roflumilast-related compounds: These compounds share structural similarities and are used in pharmaceutical research.
Steviol glycosides: Natural compounds with a similar structural motif, used as sweeteners.
Uniqueness
(3Z,5Z)-5-[(4-bromophenyl)methylidene]-3-(piperidin-1-ylmethylidene)pyrrolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenyl and piperidinylmethylidene groups make it a versatile compound for various applications in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
